molecular formula C13H15N3O2S2 B2557845 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine CAS No. 879643-66-0

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine

Cat. No. B2557845
CAS RN: 879643-66-0
M. Wt: 309.4
InChI Key: RTHPLLRFACHTEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” often involves the use of pyrrolidine as a starting material . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The synthesis often involves the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” likely involves a pyrrolidine ring, a phenyl group, and a thiazol-2-amine group . The exact structure would depend on the specific synthesis process and the orientation of the substituents .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

The pyrrolidine ring, a key component of this compound, is widely utilized in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . Specifically, sulfonamides incorporating thiazole moieties have shown promise in anti-human liver cancer evaluations, indicating potential applications in the development of anticancer drugs .

Pharmacology: Antibacterial and Anti-inflammatory Activities

In pharmacology, the compound’s derivatives have been investigated for their antibacterial activities, with variations in the N′-substituents affecting the potency . Additionally, the anti-inflammatory properties of related thiazole compounds suggest potential for the development of new anti-inflammatory agents .

Biochemistry: Enzyme Inhibition

The compound’s structure allows for molecular docking studies, which are crucial in biochemistry for understanding how different stereoisomers and substituents can influence the biological profile of drug candidates. This is particularly relevant for enzyme inhibition, where the compound could bind to enantioselective proteins and affect their activity .

Biotechnology: Drug Design and Synthesis

In biotechnology, the compound’s pyrrolidine ring is significant for the design of new biologically active compounds. Its versatility in synthetic strategies makes it a valuable scaffold for creating novel drugs with diverse biological profiles .

Chemical Engineering: Process Development

The compound’s derivatives have been synthesized and tested for various biological activities, which is essential in chemical engineering for process development and optimization. Understanding the synthesis and reaction conditions can lead to more efficient production methods for these biologically active compounds .

Materials Science: Molecular Structure Optimization

In materials science, the compound’s molecular structure can be optimized for specific properties, such as increased stability or reactivity. This optimization is crucial for developing new materials with desired characteristics .

Future Directions

The future directions for “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” could involve further exploration of its biological activities and the design of new derivatives with different biological profiles . This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-4-3-5-11(8-10)20(17,18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPLLRFACHTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine

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